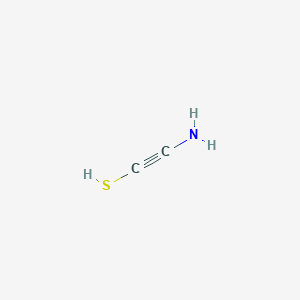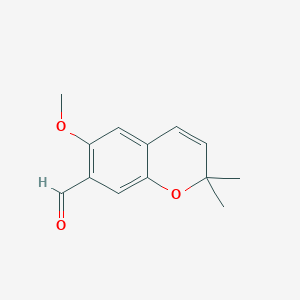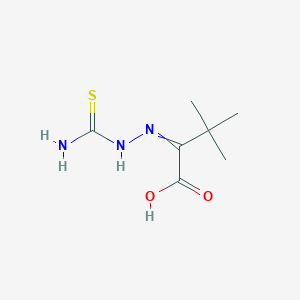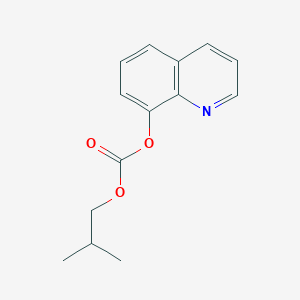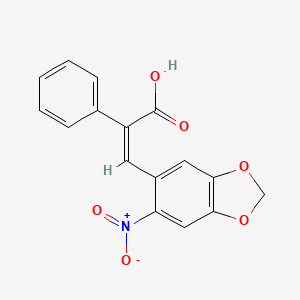![molecular formula C9H9ClN2O2 B14368173 3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene CAS No. 92614-64-7](/img/structure/B14368173.png)
3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene is an organic compound characterized by the presence of a diazirene ring attached to a phenyl group substituted with a chloro and a methoxymethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a chloro group and a methoxymethoxy group. This can be achieved through electrophilic aromatic substitution reactions.
Diazirene Ring Formation: The diazirene ring is then introduced through a series of reactions involving the formation of a diazo compound, followed by cyclization to form the diazirene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the diazirene ring or modify the substituents on the phenyl ring.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene has several applications in scientific research:
Chemistry: It can be used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: The compound can be employed in photoaffinity labeling to study protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials with specific photoreactive properties.
Mecanismo De Acción
The mechanism of action of 3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can then interact with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene: can be compared with other diazirene-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents on the phenyl ring, which can influence its reactivity and photochemical properties. The presence of the chloro and methoxymethoxy groups can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
92614-64-7 |
|---|---|
Fórmula molecular |
C9H9ClN2O2 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
3-[4-chloro-3-(methoxymethoxy)phenyl]-3H-diazirine |
InChI |
InChI=1S/C9H9ClN2O2/c1-13-5-14-8-4-6(9-11-12-9)2-3-7(8)10/h2-4,9H,5H2,1H3 |
Clave InChI |
GHAFXFZFNDYOBJ-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=CC(=C1)C2N=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
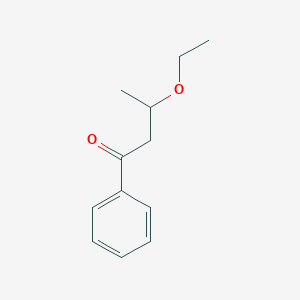
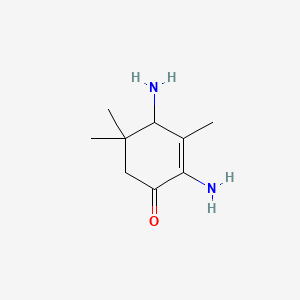
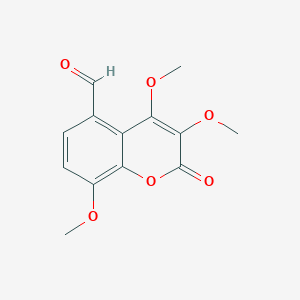
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
